molecular formula C26H22N4O8 B4884579 Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate

Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate

Cat. No.: B4884579
M. Wt: 518.5 g/mol
InChI Key: ARLRJEZMQJHBTI-UHFFFAOYSA-N
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Description

Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate is a complex organic compound with a unique structure that includes multiple benzene rings and hydrazine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate typically involves the reaction of benzene-1,3-dicarboxylic acid with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the diacetate ester groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens and nitro groups .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, carbonyl compounds, and amine derivatives .

Scientific Research Applications

Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate involves its interaction with specific molecular targets and pathways. The hydrazine groups can form covalent bonds with biological molecules, leading to alterations in their function. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzene-1,4-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate
  • Benzene-1,2-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate

Uniqueness

Benzene-1,3-diylbis(carbonylhydrazine-2,1-diylcarbonylbenzene-4,1-diyl) diacetate is unique due to its specific arrangement of benzene rings and hydrazine groups, which confer distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

IUPAC Name

[4-[[[3-[[(4-acetyloxybenzoyl)amino]carbamoyl]benzoyl]amino]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O8/c1-15(31)37-21-10-6-17(7-11-21)23(33)27-29-25(35)19-4-3-5-20(14-19)26(36)30-28-24(34)18-8-12-22(13-9-18)38-16(2)32/h3-14H,1-2H3,(H,27,33)(H,28,34)(H,29,35)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLRJEZMQJHBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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